![molecular formula C7H9NO3 B2932586 N-cyclopropyl maleamic acid CAS No. 27995-78-4](/img/structure/B2932586.png)
N-cyclopropyl maleamic acid
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Overview
Description
“N-cyclopropyl maleamic acid” is a derivative of maleamic acid . Maleamic acid is a compound with the formula C4H5NO3 and a molecular weight of 115.0874 . It’s also known as Maleic acid monoamide, 2-Butenoic acid, 4-amino-4-oxo-, (Z)-; Acrylic acid, 3-carbamoyl-, (Z)-; Maleamate; Maleic monoamide; (2Z)-4-Amino-4-oxo-2-butenoic acid .
Synthesis Analysis
The synthesis of maleamic acids, including N-cyclopropyl maleamic acid, involves the reaction between an amine and an anhydride . For instance, the reaction between n-butylamine and citraconic anhydride can produce n-butyl citraconamic acid . The ratio of the two n-butyl citraconamic acid isomers (α and β) can be finely tuned by controlling the reaction temperature and time .Molecular Structure Analysis
The molecular structure of maleamic acid, from which N-cyclopropyl maleamic acid is derived, is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H, (H2,5,6)(H,7,8)/b2-1+ .Chemical Reactions Analysis
Maleamic acids, including N-cyclopropyl maleamic acid, can undergo reversible amide formation and transamidation . Due to the presence of a carboxylic acid in β-position, these compounds are in equilibrium with their anhydride and amine precursors in organic solvents at room temperature . This equilibrium is responsive to external stimuli: by alternating the additions of a Brønsted acid and a base, we can switch between amide and anhydride several times without side-reactions .Physical And Chemical Properties Analysis
Maleamic acid has a molecular weight of 115.0874 . It’s a solid at room temperature . The pH-dependent hydrolysis behaviors of maleamic acid derivatives have been studied .Scientific Research Applications
Synthesis and Structural Analysis
- N-cyclopropyl maleamic acid and its derivatives are synthesized for various research purposes. One study described the synthesis and structure analysis of N-(Dehydroabietyl)maleamic acid, highlighting its characterization through IR, 1H, and 13C-NMR spectra, and X-ray crystal structure analysis (Xiao, 2011).
Potential Therapeutic Applications
- Research into N-substituted maleamic acids has explored their potential as hypocholesteremic agents. A study synthesized a series of N-substituted maleamic acids and provided analytical and spectroscopic characterizations of these compounds (Liu, Chen, Jan & Shih, 1973).
Agricultural and Herbicide Research
- In the agricultural sector, N-phenyl-maleimides, -isomaleimides, and -maleamic acids have been studied as herbicides and antidotes. These compounds interact with tissue thiols and have been evaluated for their efficacy in detoxifying bioactivated forms of certain herbicides (Kirino, Rubin & Casida, 1985).
Material Science and Polymer Research
- In material science, maleamic acids are used for developing fire and heat-resistant laminating resins. This involves reacting aminophenoxy cyclotriphosphazenes with maleic anhydride to produce maleamic acids, which are then converted to maleimides and polymerized (Kumar, Fohlen & Parker, 1983).
Biomedical Applications
- N-cyclopropyl maleamic acid derivatives have been prepared for biomedical applications. One study focused on the preparation of poly (N-imidazolyl maleamic acid), a bioactive material, through free radical polymerization (Ali, Kadem, Rahi & Gayadh, 2014).
Chemical Reaction Mechanisms
- The chemical properties and reaction mechanisms of N-substituted maleamic acids have been a focus of computational studies. These studies aim to understand the cyclodehydration mechanisms and synthesis pathways, enhancing our understanding of these compounds at a molecular level (Ivanov & Constantinescu, 2003; Constantinescu & Ivanov, 2006).
Antibacterial Studies
- N-alkylmaleamic acids were synthesized and evaluated for potential pharmacological activities. However, a study found insignificant levels of in vitro cytotoxicity, anti-rotavirus, antibacterial, and antifungal activities in these compounds (Belinelo et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(Z)-4-(cyclopropylamino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-6(3-4-7(10)11)8-5-1-2-5/h3-5H,1-2H2,(H,8,9)(H,10,11)/b4-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJTUGAKFMYQEE-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl maleamic acid |
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